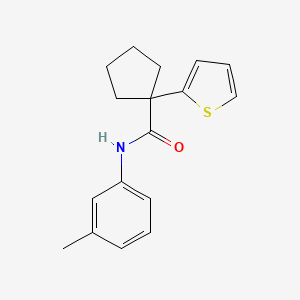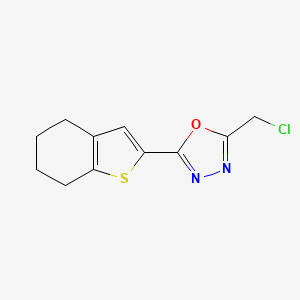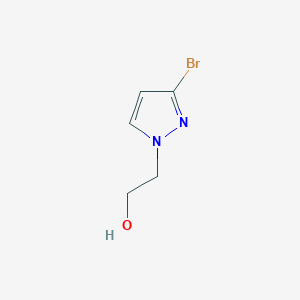
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O4S2 and its molecular weight is 493.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Reactions
Several studies explore the synthesis of complex naphthalene derivatives and their reactions under various conditions. For example, research by Aleksandrov and El’chaninov (2017) involved synthesizing N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to produce derivatives with potential for further chemical and biological applications (Aleksandrov & El’chaninov, 2017). Such synthetic pathways are crucial for developing new compounds with tailored properties for specific applications.
Anticancer Potential
Compounds containing naphthalene structures have been evaluated for their anticancer activities. Salahuddin et al. (2014) synthesized derivatives involving naphthalene and evaluated them for in vitro anticancer activities, identifying some compounds with significant activity against breast cancer cell lines (Salahuddin et al., 2014). This research highlights the potential of naphthalene derivatives in developing new anticancer agents.
Photocleaving Activities and DNA Interactions
Li, Yang, and Qian (2005) designed and synthesized thio-heterocyclic fused naphthalene carboxamides, evaluating them as antitumor and DNA photocleaving agents. Their study found differences in DNA intercalation and photocleaving efficiency based on the structural variations of the compounds, underscoring the importance of chemical structure in determining biological activity (Li, Yang, & Qian, 2005).
Structural and Electronic Properties
Research on core-substituted naphthalene diimides by Thalacker, Röger, and Würthner (2006) explored the synthesis, optical, and redox properties of these compounds. Their work provides insights into how structural modifications can significantly alter the electronic and optical characteristics of naphthalene derivatives, which is vital for applications in materials science and organic electronics (Thalacker, Röger, & Würthner, 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-naphthylamine with ethyl 2-bromoacetate to form the intermediate, which is then reacted with thiourea to form the thioamide. The thioamide is then reacted with 2-thiophenecarboxylic acid to form the final product.", "Starting Materials": [ "2-naphthylamine", "ethyl 2-bromoacetate", "thiourea", "2-thiophenecarboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-naphthylamine with ethyl 2-bromoacetate in the presence of a base to form the intermediate.", "Step 2: Reaction of the intermediate with thiourea in the presence of a base to form the thioamide.", "Step 3: Reaction of the thioamide with 2-thiophenecarboxylic acid in the presence of a coupling agent to form the final product." ] } | |
CAS-Nummer |
872608-89-4 |
Molekularformel |
C23H19N5O4S2 |
Molekulargewicht |
493.56 |
IUPAC-Name |
N-[4-acetamido-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H19N5O4S2/c1-13(29)24-20-19(26-21(31)17-10-5-11-33-17)22(32)28-23(27-20)34-12-18(30)25-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32) |
InChI-Schlüssel |
CLIUPYMJTXPVTE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid](/img/structure/B2813688.png)
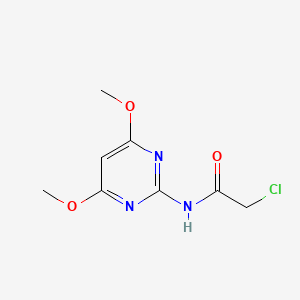
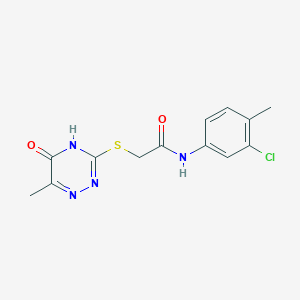

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
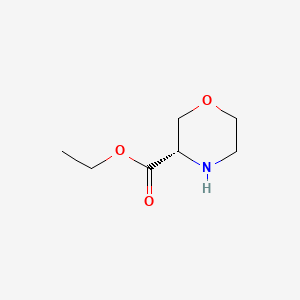
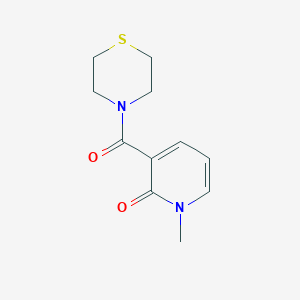
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2813698.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)


